1H-Perfluorooctane

Vue d'ensemble

Description

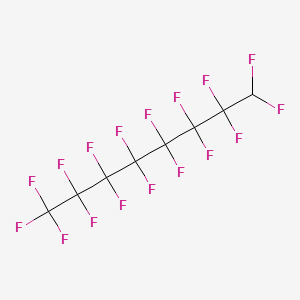

It is a perfluorinated derivative of octane, characterized by the replacement of hydrogen atoms with fluorine atoms, except for one hydrogen atom . This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface tension.

Méthodes De Préparation

1H-Perfluorooctane can be synthesized through various methods, including the Fowler process and electrochemical fluorination .

Fowler Process: This method involves the moderation of elemental fluorine with cobalt fluoride in the gas phase from octane. The reaction conditions typically include high temperatures and controlled fluorine gas flow.

Electrochemical Fluorination: This process involves the electrolysis of nonanoic acid in hydrogen fluoride, producing both perfluorononanoic acid and this compound. This method is often used in industrial production due to its efficiency and scalability.

Analyse Des Réactions Chimiques

1H-Perfluorooctane is relatively inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo certain reactions under specific conditions:

Oxidation: While this compound is resistant to oxidation under normal conditions, it can be oxidized at high temperatures or in the presence of strong oxidizing agents.

Reduction: Reduction reactions are uncommon for this compound due to its stability.

Substitution: Fluorine atoms in this compound can be substituted with other atoms or groups under specific conditions, although this is challenging due to the strength of the carbon-fluorine bonds.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

1H-Perfluorooctane is notable for its hydrophobic and lipophobic characteristics, making it an ideal candidate for applications that require resistance to water and oil. Its high thermal stability and low surface tension further enhance its utility in various industrial and scientific contexts.

Environmental Science

This compound has been studied for its environmental impact and biotransformation pathways. Research indicates that it can be found in both the roots and shoots of plants, such as wheat, demonstrating its potential for bioaccumulation in ecosystems . Additionally, studies have shown significant reductive transformations of chlorinated polyfluorinated compounds into less harmful substances, highlighting the compound's role in environmental remediation efforts .

Biotechnology

In biotechnology, this compound is utilized in cell culture systems due to its ability to dissolve gases more effectively than water. This property is particularly beneficial for enhancing oxygen supply to cells, thereby improving yields in biological cultures . Furthermore, perfluorocarbons are being explored for their use in ultrafiltration and microporous membranes, which are essential for various biotechnological applications .

Medical Applications

This compound is also being investigated for its use in medical settings, particularly in vitreoretinal surgery. Studies have assessed the cytotoxicity of impurities associated with perfluorocarbon liquids used during surgeries. Results indicated that certain impurities could pose significant risks, necessitating careful evaluation of their safety profiles before clinical application . The cytotoxicity testing validated by ISO standards ensures that only safe compounds are utilized in sensitive medical procedures.

Case Study 1: Environmental Impact Assessment

A study examining the biotransformation of this compound revealed its presence in various plant species. This research was crucial in understanding the ecological consequences of PFAS contamination and informed regulatory measures aimed at mitigating environmental risks associated with these substances.

Case Study 2: Medical Safety Evaluation

In a clinical context, researchers evaluated the cytotoxic effects of this compound impurities on retinal cells. The study established a dose-response relationship that highlighted the importance of stringent quality control measures in the production of perfluorocarbon liquids used in surgical applications .

Data Tables

Mécanisme D'action

The mechanism of action of 1H-Perfluorooctane is primarily related to its physical properties rather than chemical reactivity . It interacts with molecular targets through van der Waals forces and hydrophobic interactions. In biological systems, it can form a monolayer on surfaces, reducing surface tension and preventing the evaporation of aqueous phases. This property is particularly useful in applications like dry eye treatment, where it helps maintain tear film stability.

Comparaison Avec Des Composés Similaires

1H-Perfluorooctane can be compared with other perfluorinated compounds such as perfluorooctane (C₈F₁₈) and perfluorohexyloctane (C₁₄H₁₇F₁₃) .

Perfluorooctane: Unlike this compound, perfluorooctane has all hydrogen atoms replaced by fluorine atoms. This makes it even more chemically inert and thermally stable.

Perfluorohexyloctane: This compound contains a mix of perfluorinated and hydrogenated carbon atoms, making it slightly amphiphilic. It is used in ophthalmology for treating dry eye disease due to its ability to form a stable monolayer on the ocular surface.

This compound is unique due to the presence of a single hydrogen atom, which slightly alters its physical properties compared to fully fluorinated compounds. This uniqueness makes it suitable for specific applications where a balance between hydrophobicity and slight reactivity is required.

Activité Biologique

1H-Perfluorooctane, a perfluoroalkane, is a compound of increasing interest due to its potential biological activity and environmental persistence. Understanding its biological effects is crucial, especially in the context of human health and ecological impacts. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity associated with this compound.

This compound is a fully fluorinated compound characterized by its stability and hydrophobicity. Its chemical structure contributes to its resistance to biodegradation, making it a persistent environmental contaminant.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its metabolism, toxicity, and effects on different organisms.

Metabolism and Biotransformation

Recent studies have indicated that this compound can undergo biotransformation in mammals. In a study involving Sprague-Dawley rats, it was observed that perfluoroalkyl phosphinic acids (PFPiAs) were metabolized into this compound along with other metabolites. The elimination half-lives for these compounds suggest that this compound may persist longer in the body compared to its precursors, indicating potential for bioaccumulation .

Toxicological Effects

Research has highlighted several toxicological effects associated with exposure to perfluoroalkyl substances (PFAS), including this compound:

- Liver Toxicity : Studies indicate increased liver weight and enzyme markers of liver toxicity following exposure to PFAS compounds .

- Endocrine Disruption : There is evidence linking PFAS exposure to endocrine disruption, particularly affecting thyroid function .

- Reproductive Effects : Animal studies have shown alterations in reproductive health parameters, although specific effects attributed directly to this compound require further investigation .

Case Study 1: Rat Model

In an experimental setup, rats were administered PFPiAs, leading to the formation of this compound. Blood samples indicated higher concentrations of this compound over time, suggesting slower elimination rates. This study provides insights into the pharmacokinetics of this compound and highlights the need for further research on long-term exposure effects in humans .

Case Study 2: Earthworm Exposure

A study utilizing Eisenia fetida earthworms exposed to sub-lethal concentrations of perfluorooctanoic acid (PFOA) demonstrated metabolic disruptions characterized by altered fatty acid oxidation and energy metabolism. While not directly testing this compound, the findings suggest similar mechanisms may apply due to structural similarities among PFAS compounds .

Data Tables

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HF17/c9-1(10)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHBUUBXEQUIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HF17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187143 | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335-65-9 | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluorooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8H-Perfluorooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.